An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines reported data with established knowledge of analogous substituted phenylboronic acids. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Chemical Properties
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a trifunctional aromatic building block, featuring a bromine atom, a fluorine atom, and an isopropoxy group, in addition to the reactive boronic acid moiety. These substituents significantly influence the electronic and steric properties of the molecule, making it a versatile reagent in cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid and related compounds. It is important to note that some of this data is for structurally similar molecules and should be used as an estimation.
| Property | Value for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid | Notes |
| CAS Number | 352534-84-0[1][2][3][4] | |
| Molecular Formula | C₉H₁₁BBrFO₃[4] | |
| Molecular Weight | 276.9 g/mol [4] | |
| Melting Point | 63-68 °C | |
| Boiling Point | Not available | Phenylboronic acids often decompose at high temperatures. |
| Solubility | Not specifically determined. Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and THF. Limited solubility in non-polar solvents and water. | The solubility of phenylboronic acids is influenced by substituents.[5] |
| pKa | Not specifically determined. The pKa of phenylboronic acids is influenced by the electronic nature of the substituents.[6] | The electron-withdrawing nature of the bromo and fluoro groups is expected to increase the acidity compared to unsubstituted phenylboronic acid. |
| Appearance | Solid | |
| Purity | Typically >98%[4] | As supplied by commercial vendors. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Arylboronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, which can lead to complex or broad NMR spectra.[7] Careful sample preparation is crucial for obtaining high-quality spectra.
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¹H NMR: The aromatic region is expected to show two distinct signals for the two aromatic protons. The isopropoxy group will exhibit a septet for the CH proton and a doublet for the two methyl groups. The B(OH)₂ protons are often broad and may exchange with protic solvents.
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¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon atom attached to the boron (C-B) may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]
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¹¹B NMR: The chemical shift will be indicative of the trigonal planar geometry of the boronic acid.
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¹⁹F NMR: A single resonance is expected for the fluorine atom.
Reactivity and Applications
The primary application of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the bromine atom allows for further functionalization of the aromatic ring.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for the formation of carbon-carbon bonds. 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid can be coupled with a variety of aryl, heteroaryl, or vinyl halides or triflates.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the determination of key chemical properties of arylboronic acids. These should be adapted as necessary for 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid.
Melting Point Determination
Caption: Workflow for melting point determination.
Methodology:
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A small amount of the crystalline solid is placed in a capillary tube.
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The tube is heated in a calibrated melting point apparatus.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination (Dynamic Method)
Caption: Workflow for solubility determination by the dynamic method.
Methodology:
-
A mixture of the boronic acid and a solvent of known composition is prepared in a sealed container.
-
The mixture is heated at a controlled rate with constant stirring.
-
The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded. This temperature corresponds to the solubility of the compound at that specific concentration. The experiment is repeated with different compositions to generate a solubility curve.[5]
Stability Assessment
Methodology: The stability of arylboronic acids can be assessed under various conditions (e.g., temperature, pH, light exposure). A common method involves dissolving the compound in a suitable solvent and storing it under the desired conditions. The stability is monitored over time by techniques such as:
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High-Performance Liquid Chromatography (HPLC): To quantify the amount of the parent compound remaining and to detect any degradation products.
-
NMR Spectroscopy: To observe changes in the chemical structure.
General Protocol for Suzuki-Miyaura Coupling
Materials:
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3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
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Aryl or vinyl halide/triflate
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
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To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid (1.0-1.5 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Perform an aqueous workup to remove inorganic salts.
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Extract the product with an appropriate organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for the creation of complex molecular architectures through sequential cross-coupling reactions. While specific experimental data for this compound is limited, the general properties and reactivity patterns of arylboronic acids provide a strong foundation for its application in research and development. This guide serves as a starting point for scientists and researchers, and it is recommended that key properties be determined experimentally for specific applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. boronpharm.com [boronpharm.com]
- 3. 352534-84-0 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid AKSci X1353 [aksci.com]
- 4. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
